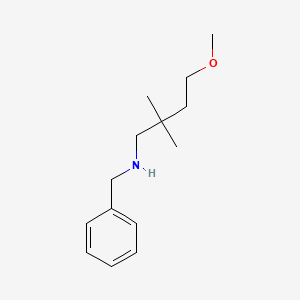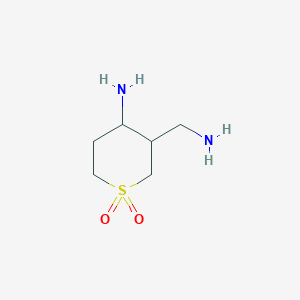![molecular formula C14H15NO2S B13166005 2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13166005.png)
2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C14H15NO2S and a molecular weight of 261.34 g/mol This compound is notable for its unique structure, which includes a pyrrole ring substituted with methyl and carboxylic acid groups, as well as a phenyl ring substituted with a methylthio group
Preparation Methods
The synthesis of 2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid typically involves multi-step organic synthesis techniques. One common method includes the reaction of 3-(methylthio)benzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the carboxylic acid group to an alcohol.
Substitution: The methylthio group on the phenyl ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methylthio group
Scientific Research Applications
2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include the inhibition of enzyme activity or the disruption of cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:
2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
3-(methylthio)phenyl-1H-pyrrole-3-carboxylic acid: Lacks the dimethyl substitution on the pyrrole ring, potentially affecting its stability and interaction with molecular targets.
2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole: Lacks the carboxylic acid group, which may influence its solubility and reactivity in biological systems .
Properties
Molecular Formula |
C14H15NO2S |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
2,5-dimethyl-1-(3-methylsulfanylphenyl)pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO2S/c1-9-7-13(14(16)17)10(2)15(9)11-5-4-6-12(8-11)18-3/h4-8H,1-3H3,(H,16,17) |
InChI Key |
YNUWKIISQKFCKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)SC)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(3,5-Dichloropyridin-2-YL)oxy]aniline](/img/structure/B13165955.png)

![1-[(2S)-Piperidin-2-YL]propan-1-one](/img/structure/B13165969.png)
![2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13165973.png)






![2-[(2,3-Dichlorophenyl)methyl]oxirane](/img/structure/B13166010.png)
